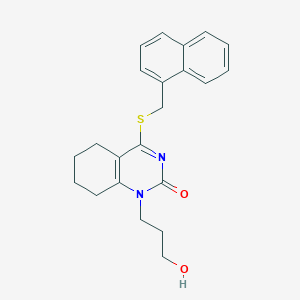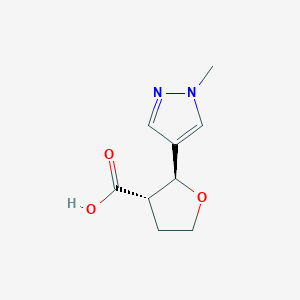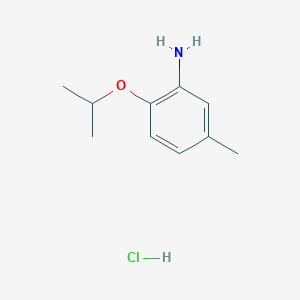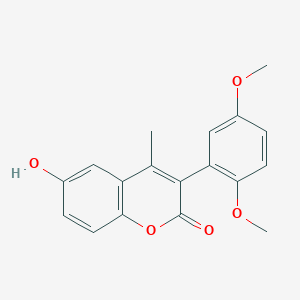
1-(3-hydroxypropyl)-4-((naphthalen-1-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-hydroxypropyl)-4-((naphthalen-1-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C22H24N2O2S and its molecular weight is 380.51. The purity is usually 95%.
BenchChem offers high-quality 1-(3-hydroxypropyl)-4-((naphthalen-1-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-hydroxypropyl)-4-((naphthalen-1-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Theoretical Studies
- Photophysics of Dihydroquinazolinone Derivatives : Studies have shown that dihydroquinazolinone derivatives exhibit significant changes in photophysical properties depending on solvent polarity, which demonstrates their potential for use in material science and sensor development (Pannipara et al., 2017).
- Density Functional Theory (DFT) for Quinazolinones : DFT calculations have been utilized to study the electronic effects of various groups on quinazolinones, offering insights into their structural and thermal parameters, which is valuable in drug design and development (Mohammed et al., 2021).
Synthesis and Biological Activities
- Ultrasonic Synthesis of Quinazolinones : The ultrasonic synthesis approach for quinazolinones under greener conditions has been highlighted for its efficiency and environmental friendliness, suggesting a sustainable pathway for the synthesis of similar compounds (Mohammed et al., 2021).
- Antitumor Potential : Certain derivatives related to the quinazolinone family have shown promising antitumor activities, indicating the potential for the development of new cancer therapies (Mukherjee et al., 2010).
Molecular Docking and ADME Analysis
- Molecular Docking Studies : Theoretical studies, including molecular docking, have been performed on quinazolinone derivatives to identify their binding affinities towards certain biological targets, aiding in the rational design of therapeutic agents (Nehra et al., 2021).
Eigenschaften
IUPAC Name |
1-(3-hydroxypropyl)-4-(naphthalen-1-ylmethylsulfanyl)-5,6,7,8-tetrahydroquinazolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c25-14-6-13-24-20-12-4-3-11-19(20)21(23-22(24)26)27-15-17-9-5-8-16-7-1-2-10-18(16)17/h1-2,5,7-10,25H,3-4,6,11-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJPFCNAGGODNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CCCO)SCC3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}({[4-(trifluoromethyl)phenyl]methyl})amino)propanoic acid](/img/structure/B2355953.png)

![5-Methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B2355958.png)


![6-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethylquinoxaline](/img/structure/B2355963.png)
![1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B2355964.png)


![{[5-(Pyridin-4-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2355970.png)
![2-[(3,3-Difluorocyclobutyl)methoxy]pyrimidine](/img/structure/B2355971.png)

![Methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate](/img/structure/B2355974.png)
![1-[3-(3,4-Difluorophenyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2355975.png)